molecular formula C11H24ClN3O3 B1602300 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid;hydrochloride CAS No. 92218-55-8

2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid;hydrochloride

Cat. No. B1602300
CAS RN: 92218-55-8
M. Wt: 281.78 g/mol
InChI Key: OKIYIEZRMCQJCX-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This involves studying the compound’s reactivity. It may include the types of reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).


Scientific Research Applications

Synthesis of Novel Amino Acids

Research has identified novel amino acids, such as 2,4-diamino-3-methylbutanoic acid, in nodules formed by Rhizobium bacteria on Lotus tenuis roots. This discovery highlights the potential of such compounds in studying plant-microbe interactions and their roles in nitrogen fixation (Shaw, Ellingham, & Nixon, 1981).

Chemical Analysis and Characterization

A method has been optimized for the quantitative determination of various hydroxy acids in wines and other alcoholic beverages, showcasing the relevance of chemical analysis in food science and the potential sensory effects of these compounds (Gracia-Moreno, Lopez, & Ferreira, 2015).

Contributions to Organic Synthesis

Studies on the resolution and synthesis of amino acids like L-2-amino-5-arylpentanoic acids, which are constituent amino acids in certain toxins, illustrate the compound's utility in organic synthesis and the development of synthetic methods for bioactive molecules (Shimohigashi, Lee, & Izumiya, 1976).

Development of Pharmaceuticals

The synthesis of condensed pyrimidines and their evaluation for anti-inflammatory and analgesic activities demonstrate the compound's application in medicinal chemistry, contributing to the discovery and development of new therapeutic agents (Sondhi, Jain, Dwivedi, Shukla, & Raghubir, 2008).

Structural Determination and Biochemical Insights

X-ray structure determination of derivatives, such as (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, provides critical insights into the stereochemistry of bioactive compounds, aiding in the understanding of their biological activities and interactions (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).

Safety And Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, environmental impact, etc. It may also include information on safe handling and disposal of the compound.


Future Directions

This involves speculating on potential future research directions involving the compound. This could include potential applications, modifications to improve its properties, or areas of its chemistry that need further exploration.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. In such cases, it may be necessary to conduct experimental studies to obtain this information.


properties

IUPAC Name

2-(2,6-diaminohexanoylamino)-3-methylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O3.ClH/c1-7(2)9(11(16)17)14-10(15)8(13)5-3-4-6-12;/h7-9H,3-6,12-13H2,1-2H3,(H,14,15)(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIYIEZRMCQJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCCN)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585202
Record name Lysylvaline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid;hydrochloride

CAS RN

92218-55-8
Record name Lysylvaline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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